(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid

Overview

Description

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C13H11BBrFO3. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex in a process called transmetalation .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction, which is a key step in many synthetic pathways .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it could be used to form new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

It’s known that the stability and reactivity of boronic acids can be influenced by factors such as ph, temperature, and the presence of diols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 3-bromo-2-hydroxyphenylboronic acid with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is a widely utilized method for forming carbon-carbon bonds between aryl and vinyl groups, which are crucial for synthesizing complex organic molecules. The compound's structure, featuring a bromine atom and a fluorobenzyl ether, enhances its reactivity and functional versatility in these reactions .

Case Study: Synthesis of Aryl-Benzyl Ethers

Research has demonstrated that aryl-benzyl ethers, similar to this compound, can serve as inhibitors for human immunodeficiency virus type 1 (HIV-1). The synthesis of these compounds often involves Suzuki-Miyaura coupling, showcasing the utility of boronic acids in medicinal chemistry .

Crystallographic Studies

The molecular structure of this compound has been characterized using techniques such as single-crystal X-ray diffraction. These studies reveal the compound's planar dioxyboron fragment and its hydrogen bonding interactions, which can influence its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

- (3-Bromo-2-((4-fluorobenzyl)oxy)phenyl)boronic acid

- (3-Bromo-2-((3-bromobenzyl)oxy)phenyl)boronic acid

Uniqueness

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The fluorine atom can enhance the compound’s stability and its ability to participate in specific chemical reactions .

Biological Activity

(3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its boronic acid functional group, which plays a crucial role in various biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in drug development, particularly as an enzyme inhibitor and antimicrobial agent.

Chemical Structure and Properties

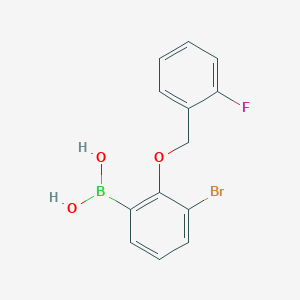

The structure of this compound can be represented as follows:

- Chemical Formula : C13H12BBrF O3

- Molecular Weight : 307.04 g/mol

- Melting Point : 116-120 °C

The presence of the bromine and fluorine substituents on the aromatic rings may influence the compound's reactivity and biological properties.

Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding, particularly with serine residues in enzymes. This property is significant for developing enzyme inhibitors that can modulate biological pathways involved in diseases such as cancer and bacterial infections.

Antimicrobial Activity

Research indicates that boronic acids exhibit antimicrobial properties. A study highlighted the antimicrobial activity of related compounds, suggesting that this compound could potentially inhibit the growth of various bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | < 100 µg/mL | |

| Bacillus cereus | < 50 µg/mL | |

| Candida albicans | > 100 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and β-lactamases, which are critical in antibiotic resistance. The specific interactions of this compound with these enzymes warrant further investigation. For example, studies have shown that similar compounds can effectively inhibit class C β-lactamases, which are responsible for resistance against β-lactam antibiotics:

| Compound | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Boronic Acid Derivative | 0.004 µM | |

| Another Boronic Acid | 0.008 µM |

This suggests that this compound may have similar properties.

Case Studies

- Inhibition of HIV : A related aryl-benzyl ether structure demonstrated efficacy as an HIV inhibitor, indicating potential antiviral applications for this compound as well .

- Anticancer Activity : The ability of boronic acids to stop cell cycle progression at the G2/M phase has been documented in various studies. This mechanism could be explored in relation to this compound for its anticancer potential .

Properties

IUPAC Name |

[3-bromo-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BBrFO3/c15-11-6-3-5-10(14(17)18)13(11)19-8-9-4-1-2-7-12(9)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBIXNSHJQLMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584587 | |

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-86-2 | |

| Record name | {3-Bromo-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of (3-Bromo-2-((2-fluorobenzyl)oxy)phenyl)boronic acid?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C13H11BBrFO3 [].

Q2: Does this compound exist as a monomer in its crystal structure?

A2: No, the abstract states that the compound exists as a dimer in its crystal structure. Two crystallographically independent molecules are linked by hydrogen bonds, forming an almost centrosymmetric dimer [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.